molecular formula C16H22N4O2S B6471376 N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640881-80-5

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471376
CAS No.: 2640881-80-5
M. Wt: 334.4 g/mol
InChI Key: CVAVXTYKEJSFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups, linked to a piperidine ring bearing a cyclopropanesulfonamide moiety. The cyclopropane group may enhance metabolic stability, while the piperidine scaffold contributes to conformational flexibility for target binding .

Properties

IUPAC Name

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11-8-12(2)18-16(15(11)9-17)20-7-3-4-13(10-20)19-23(21,22)14-5-6-14/h8,13-14,19H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAVXTYKEJSFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCC(C2)NS(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide

  • Core Structure : Replaces the pyridine ring with an imidazo-pyrrolo-pyrazine fused system.
  • Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles. Substituents: Lacks the 3-cyano-4,6-dimethylpyridin-2-yl group, which may reduce steric bulk and modulate solubility.
  • Implications : The fused heterocycle likely improves binding affinity but may reduce metabolic stability due to increased hydrophobicity .

Structural Analog 2: N-(4-(3-Propyl-6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide

  • Core Structure : Incorporates a bicyclo[2.2.2]octane scaffold fused to the imidazo-pyrrolo-pyrazine system.
  • Key Differences :
    • Rigidity : The bicyclic framework restricts conformational flexibility compared to the piperidine-pyridine system.
    • Substituents : A 3-propyl group on the heterocycle may enhance lipophilicity, affecting membrane permeability.
  • Implications : Increased rigidity could improve target selectivity but reduce adaptability to dynamic binding pockets .

Structural Analog 3: (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Core Structure : Features a triazolo-pyrazine system linked to a pyrrolidine-sulfonamide group.
  • Stereochemistry: The (S)-configuration introduces chirality, which may influence enantioselective interactions.
  • Implications : The triazole moiety could enhance binding to ATP pockets in kinases, while chirality may optimize pharmacokinetic properties .

Data Table: Comparative Analysis of Key Features

Compound Name Core Heterocycle Ring System Substituents Molecular Weight (g/mol) Potential Advantages
N-[1-(3-Cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide Pyridine-Piperidine Monocyclic 3-Cyano, 4,6-dimethyl ~350 (estimated) Balanced flexibility, moderate solubility
N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo-Pyrrolo-Pyrazine Fused Heterocycle None ~385 (estimated) Enhanced π-π interactions
N-(4-(3-Propyl-6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Bicyclo[2.2.2]octane Bicyclic 3-Propyl ~450 (estimated) High rigidity, improved selectivity
(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Triazolo-Pyrazine Fused Heterocycle Triazole, (S)-chirality ~400 (estimated) Chirality-driven PK optimization

Research Findings and Implications

  • Metabolic Stability : The cyclopropanesulfonamide group in all compounds likely reduces oxidative metabolism, as cyclopropane rings resist cytochrome P450-mediated degradation .
  • Solubility: The pyridine-based compound may exhibit better aqueous solubility due to the polar cyano group, whereas fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) increase hydrophobicity .
  • Target Selectivity : Bulkier fused systems (e.g., bicyclo[2.2.2]octane) may restrict off-target binding but limit blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.